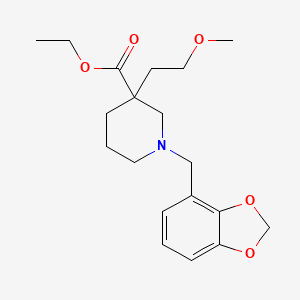![molecular formula C16H23IN2O5 B4073743 1-[3-(2-iodo-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4073743.png)
1-[3-(2-iodo-4-methylphenoxy)propyl]piperazine oxalate
Übersicht
Beschreibung
1-[3-(2-iodo-4-methylphenoxy)propyl]piperazine oxalate is a chemical compound that has been extensively studied in scientific research. It is a piperazine derivative that has shown potential in various applications, including as an antipsychotic drug, a serotonin receptor antagonist, and a potential treatment for cancer. In
Wissenschaftliche Forschungsanwendungen
1-[3-(2-iodo-4-methylphenoxy)propyl]piperazine oxalate has been studied for its potential use as an antipsychotic drug due to its ability to antagonize serotonin receptors. It has also shown potential as a treatment for cancer due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Wirkmechanismus
The mechanism of action of 1-[3-(2-iodo-4-methylphenoxy)propyl]piperazine oxalate is not fully understood. However, it is believed to work by antagonizing serotonin receptors, which are involved in regulating mood, behavior, and other physiological processes. By blocking these receptors, the compound may help to alleviate symptoms of psychiatric disorders and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its antidepressant effects. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of studying 1-[3-(2-iodo-4-methylphenoxy)propyl]piperazine oxalate in lab experiments is its well-established synthesis method, which allows for the production of high yields of the compound. Additionally, the compound has shown potential in various applications, making it a versatile compound for research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2-iodo-4-methylphenoxy)propyl]piperazine oxalate. One direction is to further investigate its mechanism of action to better understand how it works and how it can be used in the treatment of various disorders. Another direction is to explore its potential as a treatment for other types of cancer and to investigate its effects on other physiological processes. Additionally, research could focus on developing new derivatives of the compound with improved efficacy and reduced side effects.
Conclusion:
In conclusion, this compound is a versatile compound that has shown potential in various scientific research applications. Its synthesis method has been optimized, and it has been extensively studied for its potential use as an antipsychotic drug, a serotonin receptor antagonist, and a treatment for cancer. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future research directions could focus on further investigating its mechanism of action, exploring its potential as a treatment for other types of cancer, and developing new derivatives of the compound.
Eigenschaften
IUPAC Name |
1-[3-(2-iodo-4-methylphenoxy)propyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21IN2O.C2H2O4/c1-12-3-4-14(13(15)11-12)18-10-2-7-17-8-5-16-6-9-17;3-1(4)2(5)6/h3-4,11,16H,2,5-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCCJZIODDFPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCNCC2)I.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(1H-imidazol-1-yl)-3-pyridinyl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4073665.png)

![1-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B4073674.png)
![N-(1,2-dimethyl-1H-benzimidazol-5-yl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4073679.png)
![5-cyclopropyl-4-[(1S)-1-phenylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4073691.png)
![1-[2-(4-isopropylphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4073707.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3,4-dimethoxyphenyl)pentanamide](/img/structure/B4073734.png)
![7-{(2-chloro-6-fluorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4073735.png)
![7-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4073746.png)
![1-[4-(2-chloro-5-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4073749.png)
![1-[4-(3,4-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4073755.png)

![7-{(4-ethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4073771.png)